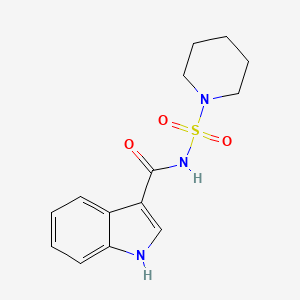
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide, also known as IPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the piperidinecarboxamide family, which has been shown to have a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is not fully understood, but it is thought to involve the inhibition of CK2. CK2 is a protein kinase that is involved in multiple cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide may be able to modulate these cellular processes and exert its biological effects.
Biochemical and Physiological Effects:
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from oxidative stress. 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide in lab experiments is its high purity and yield. This makes it easier to perform experiments and ensures that the results are reliable. However, one limitation of using 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide is its relatively high cost compared to other compounds that have similar biological activities. This may limit its use in some experiments.
Future Directions
There are many future directions for research on 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Another area of interest is its potential as a tool for studying the role of CK2 in cellular processes. Further research is needed to fully understand the mechanisms of action of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide and its potential applications in scientific research.
Synthesis Methods
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide can be synthesized through a multi-step process that involves the reaction of isonicotinoyl chloride with 6-phenoxy-3-pyridinylamine to form the intermediate product. This intermediate product is then reacted with piperidinecarboxylic acid to produce 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide. This synthesis method has been optimized to yield high purity and high yield of 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide.
Scientific Research Applications
1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. 1-isonicotinoyl-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide has also been shown to be a potent inhibitor of the protein kinase CK2, which has been implicated in multiple diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
properties
IUPAC Name |
N-(6-phenoxypyridin-3-yl)-1-(pyridine-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c28-22(17-10-14-27(15-11-17)23(29)18-8-12-24-13-9-18)26-19-6-7-21(25-16-19)30-20-4-2-1-3-5-20/h1-9,12-13,16-17H,10-11,14-15H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXOOUXUURUBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)



![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![4-[5-(mesityloxy)pentyl]morpholine](/img/structure/B5212158.png)

![1-(4-chlorobenzyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5212204.png)
![3-[(diethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride](/img/structure/B5212208.png)